molecular formula C8H8ClNO3 B12964099 1-Chloro-4-(methoxymethyl)-2-nitrobenzene

1-Chloro-4-(methoxymethyl)-2-nitrobenzene

Cat. No.: B12964099
M. Wt: 201.61 g/mol
InChI Key: ASLRGPXPEXGGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(methoxymethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxymethyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(methoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C8H9ClO+HNO3C8H8ClNO3+H2O\text{C}_8\text{H}_9\text{ClO} + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_8\text{ClNO}_3 + \text{H}_2\text{O} C8​H9​ClO+HNO3​→C8​H8​ClNO3​+H2​O

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Chloro-4-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-(methoxymethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids, through chemical reactions.

    Medicine: Derivatives of this compound may have potential therapeutic applications, including as antimicrobial or anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene depends on its specific application. For example, in biological systems, the compound may interact with cellular components through its nitro and methoxymethyl groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

1-Chloro-4-(methoxymethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Chloro-4-(methoxymethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Chloro-4-nitrobenzene: Lacks the methoxymethyl group, which affects its solubility and reactivity.

    1-Chloro-2-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-chloro-4-(methoxymethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3

InChI Key

ASLRGPXPEXGGBQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.